9-Cyclopentyladenine monomethanesulfonate
Overview
Description
9-Cyclopentyladenine monomethanesulfonate, also known as 9-CP-Ade mesylate, is a stable, cell-permeable, non-competitive adenylyl cyclase inhibitor . It targets the P-site domain and has an IC50 of 100 µM in detergent-dispersed rat brain preparation .
Molecular Structure Analysis
The molecular formula of 9-Cyclopentyladenine monomethanesulfonate is C10H13N5 · CH3SO3H . It has a molecular weight of 299.35 .Physical And Chemical Properties Analysis
9-Cyclopentyladenine monomethanesulfonate is a white to beige powder . It is soluble in water and has a melting point of 180-183 °C .Scientific Research Applications
1. Synthesis and Characterization in Organic Chemistry
In organic chemistry, 9-Cyclopentyladenine monomethanesulfonate is involved in the synthesis and characterization of complex molecules. For instance, it's used in the preparation of sterically congested in-methylcyclophanes, which are significant due to their unique structural properties and the potential for further chemical modifications (Song et al., 2005).
2. Catalysis in Chemical Reactions
This compound plays a role in catalytic processes, especially in the field of green chemistry. For example, it is used in the highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids, demonstrating its utility in developing more sustainable chemical reactions (Fleckenstein & Plenio, 2007).
3. Development of Bio-Organometallic Compounds
In the field of bio-organometallic chemistry, 9-Cyclopentyladenine monomethanesulfonate contributes to the development of novel compounds with potential therapeutic applications. Group 9 organometallic compounds, where this molecule could be a constituent, show promise in therapeutic and bioanalytical applications, displaying unique properties like adjustable reactivity and high water solubility (Ma, Chan, & Leung, 2014).
4. Photophysical Studies
This compound is also significant in photophysical studies. For example, it's involved in the synthesis and study of small-molecule fluorophores with large Stokes shifts, which are critical in developing advanced materials for biochemical and biological applications, such as fluorescent tags and indicators (Horváth et al., 2015).
5. Nanoparticle Synthesis
In materials science, 9-Cyclopentyladenine monomethanesulfonate is used in the synthesis of nanoparticles. It has been shown to be effective in the synthesis of gold nanoparticles, demonstrating its versatility in nanotechnology applications (Sardar & Shumaker-Parry, 2009).
properties
IUPAC Name |
9-cyclopentylpurin-6-amine;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5.CH4O3S/c11-9-8-10(13-5-12-9)15(6-14-8)7-3-1-2-4-7;1-5(2,3)4/h5-7H,1-4H2,(H2,11,12,13);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMDRSJHCYQPQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CCC(C1)N2C=NC3=C(N=CN=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424973 | |
Record name | 9-Cyclopentyladenine monomethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Cyclopentyladenine monomethanesulfonate | |
CAS RN |
189639-09-6 | |
Record name | 9-Cyclopentyladenine monomethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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